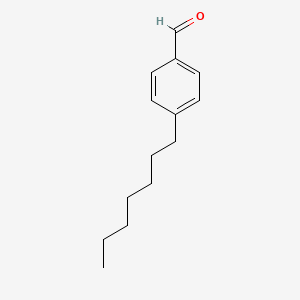
4-Heptylbenzaldehyde
描述
4-Heptylbenzaldehyde is an organic compound with the molecular formula C14H20O It consists of a benzene ring substituted with a heptyl group (a seven-carbon alkyl chain) and an aldehyde group at the para position
准备方法
Synthetic Routes and Reaction Conditions: 4-Heptylbenzaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-heptyltoluene using manganese dioxide in dichloromethane at room temperature. The reaction typically proceeds for about two hours to yield the desired aldehyde .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using similar reagents and conditions. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications.
化学反应分析
Types of Reactions: 4-Heptylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 4-heptylbenzoic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 4-heptylbenzyl alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 4-Heptylbenzoic acid.
Reduction: 4-Heptylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-Heptylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving the interaction of aldehydes with biological systems.
Medicine: Research into its potential pharmacological properties is ongoing.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 4-Heptylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This reactivity is crucial in its applications in organic synthesis and potential biological effects .
相似化合物的比较
Benzaldehyde: The simplest aromatic aldehyde, lacking the heptyl group.
4-Methylbenzaldehyde: Contains a methyl group instead of a heptyl group.
4-Octylbenzaldehyde: Contains an octyl group, differing by one carbon atom from 4-Heptylbenzaldehyde.
Uniqueness: this compound is unique due to the presence of the heptyl group, which imparts distinct physical and chemical properties compared to its shorter or longer alkyl chain analogs. This uniqueness makes it valuable in specific synthetic and industrial applications .
属性
IUPAC Name |
4-heptylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-2-3-4-5-6-7-13-8-10-14(12-15)11-9-13/h8-12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFVBFVDDUPPNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















